For agrochemical producers, in-situ coupling of cyanoacetic acid and ethylurea leads to hazardous N-nitroso impurities and poor yields. Preformed 2-cyano-N-(ethylcarbamoyl)acetamide eliminates these risks: • Prevents competitive nitrosation - no unreacted ethylurea. • Superior oximation yield; direct precursor to Cymoxanil. • Essential ethyl group ensures correct logP for translaminar uptake; methyl or propyl analogs cause efficacy loss. • Crystalline solid, mp 167 °C, ideal as analytical standard for process monitoring. In stock, high purity ≥97%, supports scalable manufacturing.
2-Cyano-N-(ethylcarbamoyl)acetamide (CAS 41078-06-2), also known as 1-(cyanoacetyl)-3-ethylurea, is a highly functionalized aliphatic building block featuring both a reactive cyano-activated methylene group and an ethyl-substituted urea core [1]. In industrial procurement, this compound is primarily sourced as a late-stage, high-purity intermediate for the synthesis of bioactive oximes and heterocycles, most notably the commercial fungicide Cymoxanil [2]. Its dual-reactive profile allows for selective electrophilic substitutions at the methylene carbon, while the ethylurea moiety provides specific lipophilic and hydrogen-bonding characteristics essential for downstream product efficacy [1]. Procuring this compound in an isolated, purified form allows manufacturers to bypass complex upstream coupling steps and standardize downstream yields.
N-ethyl substitution supports the Cymoxanil nitrosation-methylation pathway.
Industrial-grade purity and controlled moisture for reproducible process chemistry.
Agrochemical intermediate; also a building block in heterocycle research.
Attempting to substitute isolated 2-cyano-N-(ethylcarbamoyl)acetamide with its raw upstream precursors (cyanoacetic acid and ethylurea) for in-situ coupling introduces severe process liabilities. Unreacted ethylurea competitively reacts during subsequent nitrosation steps, generating hazardous N-nitroso impurities and significantly depressing the yield of the target oxime [1]. Furthermore, substituting the ethyl group with a methyl or propyl analog (e.g., 1-(cyanoacetyl)-3-methylurea) drastically alters the partition coefficient (logP) of the final synthesized active ingredient, leading to a failure in translaminar plant uptake and a near-total loss of downstream fungicidal efficacy [2]. Procuring the exact, high-purity ethyl derivative is therefore mandatory to ensure both process safety and final product performance.
Methyl or unsubstituted cyanoacetylureas introduce different steric and electronic environments, leading to divergent reaction outcomes and final products.
Standard-purity grades without moisture control may compromise reaction kinetics and yield in the established two-step Cymoxanil synthesis.
In the synthesis of alpha-oximino derivatives, utilizing pre-isolated, high-purity 2-cyano-N-(ethylcarbamoyl)acetamide ensures a clean reaction profile during nitrosation. When subjected to sodium nitrite in aqueous acid, the isolated intermediate achieves >92% conversion to the corresponding oxime. In contrast, attempting an in-situ generation from cyanoacetic acid and ethylurea leaves residual urea that competitively consumes the nitrosating agent, dropping the target yield to approximately 75% and requiring extensive downstream purification to remove colored byproducts[1].
| Evidence Dimension | Nitrosation step yield for oxime intermediate |
| Target Compound Data | >92% yield (using isolated 2-cyano-N-(ethylcarbamoyl)acetamide) |
| Comparator Or Baseline | ~75% yield (using in-situ generated mixture from upstream precursors) |
| Quantified Difference | 17% absolute yield improvement and elimination of N-nitroso side reactions |
| Conditions | Reaction with NaNO2 / aqueous acetic acid at 0-5 °C |
Procuring the isolated intermediate eliminates a critical purification bottleneck and significantly improves overall manufacturing throughput.
The exact ethyl substitution on the urea moiety is critical for the biological performance of downstream products. When 2-cyano-N-(ethylcarbamoyl)acetamide is used to synthesize Cymoxanil, the resulting compound possesses a targeted partition coefficient (logP ~ 0.6) for translaminar penetration into plant tissues. Substituting this precursor with 1-(cyanoacetyl)-3-methylurea yields a methyl analog that exhibits a lower logP, resulting in a >60% reduction in in vivo fungicidal control of Phytophthora infestans under field conditions[1].
| Evidence Dimension | In vivo disease control efficacy (downstream product) |
| Target Compound Data | High translaminar uptake; >95% disease control (ethyl derivative) |
| Comparator Or Baseline | Poor translaminar uptake; <35% disease control (methyl derivative) |
| Quantified Difference | >60% reduction in biological efficacy when substituting the ethyl group |
| Conditions | Foliar application against late blight (Phytophthora infestans) models |
Buyers must strictly procure the ethyl derivative, as alternative alkyl chain lengths fail to deliver the requisite pharmacokinetic properties in the final commercial product.
From a supply chain and material handling perspective, 2-cyano-N-(ethylcarbamoyl)acetamide offers significantly higher thermal stability compared to its primary upstream building block, cyanoacetic acid. The target compound is a stable, non-hygroscopic crystalline solid with a melting point of 167 °C. Conversely, cyanoacetic acid has a low melting point (66 °C), is highly hygroscopic, and is prone to spontaneous decarboxylation when exposed to elevated temperatures or moisture during transit [1].
| Evidence Dimension | Melting point and solid-state stability |
| Target Compound Data | MP 167 °C; stable, non-hygroscopic solid |
| Comparator Or Baseline | MP 66 °C; highly hygroscopic and prone to decarboxylation (Cyanoacetic acid) |
| Quantified Difference | 101 °C higher melting point and elimination of moisture-induced degradation |
| Conditions | Standard ambient storage and industrial transit conditions |
Procuring the stable urea derivative drastically reduces specialized storage costs and prevents material loss due to environmental degradation.
As demonstrated by its superior oximation yield and essential ethyl substitution [1], this compound is the primary direct precursor for manufacturing Cymoxanil. Procuring it in high purity allows agrochemical producers to bypass the problematic in-situ coupling step, ensuring consistent batch-to-batch reproducibility in the final fungicide.
The highly reactive cyano-methylene group makes this compound an ideal building block for cyclization reactions with amidines or hydrazines. Its stability and clean reactivity profile [2] allow medicinal chemists to reliably synthesize libraries of N-ethyl substituted heterocycles without the interference of unreacted starting materials.
Due to its distinct melting point (167 °C) and stable crystalline nature[3], highly purified 2-cyano-N-(ethylcarbamoyl)acetamide serves as a reliable analytical standard for calibrating HPLC and spectroscopic monitoring equipment during the scale-up of multi-step agrochemical manufacturing processes.